molecular formula C7H11F2N B2416075 6-(Difluoromethyl)-1-azaspiro[3.3]heptane CAS No. 2287275-28-7

6-(Difluoromethyl)-1-azaspiro[3.3]heptane

Cat. No. B2416075
CAS RN: 2287275-28-7
M. Wt: 147.169
InChI Key: BMNFYHZKDOKMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-1-azaspiro[3.3]heptane is a chemical compound with the molecular formula C7H11F2N . It is a hydrochloride salt with a molecular weight of 183.63 . The IUPAC name for this compound is 6-(difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advancements in recent years . A variety of methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .


Molecular Structure Analysis

The molecular structure of 6-(Difluoromethyl)-1-azaspiro[3.3]heptane is characterized by a spirocyclic structure with a difluoromethyl group attached . The InChI code for this compound is 1S/C7H11F2N.ClH/c8-6(9)5-1-7(2-5)3-10-4-7;/h5-6,10H,1-4H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Difluoromethyl)-1-azaspiro[3.3]heptane include a molecular weight of 183.63 . It is a hydrochloride salt and is typically stored at room temperature . The compound is a powder in its physical form .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that 6-(Difluoromethyl)-1-azaspiro[3.3]heptane may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-(difluoromethyl)-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-6(9)5-3-7(4-5)1-2-10-7/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFYHZKDOKMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-1-azaspiro[3.3]heptane

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